2',3,3,3'-Tetramethylbutyrophenone

Description

Contextualization within Aromatic Ketone Chemistry

Butyrophenones represent a significant class of compounds within the larger family of aromatic ketones. Structurally, they feature a phenyl ring attached to a carbonyl group, which is in turn bonded to a four-carbon chain (a butyl group). The basic butyrophenone (B1668137) structure can be extensively modified, with various substituents on both the aromatic ring and the butyl chain, giving rise to a wide array of derivatives with diverse chemical properties. iomcworld.orgworldresearchlibrary.org These compounds are a subset of alkyl aryl ketones, which are foundational structures in organic chemistry, known for their characteristic reactivity involving both the carbonyl group and the adjacent carbon-carbon bonds. nih.gov The chemistry of these ketones is largely dictated by the interplay between the electrophilic carbonyl carbon and the nucleophilic centers within a reacting molecule, as well as the electronic effects of the aromatic ring.

Significance of Highly Substituted Ketones in Organic Synthesis and Mechanistic Inquiry

The introduction of extensive substitution, particularly bulky alkyl groups, on the carbon atom alpha to the carbonyl group dramatically influences the ketone's reactivity. In the case of 2',3,3,3'-Tetramethylbutyrophenone, the presence of a tert-butyl group adjacent to the carbonyl introduces significant steric hindrance. This steric bulk can prevent typical reactions of ketones and instead open pathways for unique transformations. Highly substituted ketones are invaluable tools for probing reaction mechanisms. dtu.dkresearchgate.netacs.org For instance, their rigid and crowded structures allow chemists to study fundamental processes like C-C bond cleavage, enolization, and photochemical reactions under controlled conditions where competing side reactions are sterically inhibited.

One of the most important areas where such ketones provide insight is in photochemistry, specifically the Norrish reactions. wikipedia.org These photochemical processes involve the excitation of the carbonyl group, leading to the cleavage of the α-carbon-carbon bond (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II). wikipedia.orgchem-station.comyoutube.com The substitution pattern on the ketone directly dictates which pathway is favored and the stability of the resulting radical intermediates, providing a clear window into these fundamental photochemical events. wikipedia.orgyoutube.com

Overview of Tetramethylated Butyrophenone Derivatives as Advanced Research Probes

Tetramethylated butyrophenone derivatives, such as this compound, are considered advanced research probes precisely because of their engineered structural features. The tert-butyl group (containing three methyl groups) ensures that upon photochemical excitation, the Norrish Type I reaction, or α-cleavage, is a dominant pathway. nih.gov This cleavage generates a stable tert-butyl radical and a substituted benzoyl radical.

The predictable nature of this fragmentation makes these molecules excellent models for studying:

Radical Chemistry: The generation and subsequent reactions of the resulting alkyl and aroyl radicals can be studied in detail.

Photochemical Mechanisms: The efficiency and dynamics of the α-cleavage process itself can be quantified.

Catalytic Cycles: Recent research has shown that the aroyl radicals generated from the Norrish Type I cleavage of hindered aryl ketones can be intercepted in transition metal-catalyzed reactions, establishing novel synthetic methods where the ketone serves as an aryl source. nih.gov

The additional methyl group on the aromatic ring (the 2'-methyl group) further tunes the electronic and steric properties of the molecule, allowing for finer control and more detailed mechanistic investigations. This strategic substitution makes compounds like this compound more than just synthetic curiosities; they are precision instruments for dissecting complex chemical transformations.

Properties and Reactivity of this compound

This section provides an overview of the structural features and expected chemical behavior of the title compound based on established principles of physical organic chemistry and data from closely related analogues.

Compound Data

| Property | Value |

| IUPAC Name | 1-(2-methylphenyl)-2,2-dimethylpropan-1-one |

| Synonyms | This compound, 2-Methylpivalophenone |

| Molecular Formula | C₁₃H₁₈O |

| Molar Mass | 190.28 g/mol |

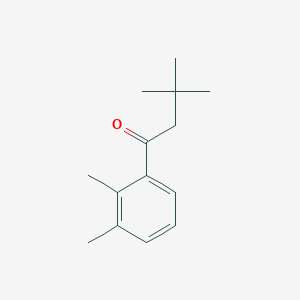

| Structure | A benzene (B151609) ring substituted with a methyl group at position 2, attached to a carbonyl group which is bonded to a tert-butyl group. |

Expected Photochemical Reactivity

The primary photochemical reaction anticipated for this compound is the Norrish Type I cleavage. Due to the absence of a γ-hydrogen on the alkyl chain, the Norrish Type II reaction is not possible.

Norrish Type I Cleavage: Upon irradiation with UV light, the molecule is expected to undergo homolytic cleavage of the bond between the carbonyl carbon and the tert-butyl group. nih.govwikipedia.org

Step 1 (Excitation): The ketone absorbs a photon, promoting it to an excited singlet state, which can then convert to a more stable triplet state.

Step 2 (α-Cleavage): The excited ketone cleaves to form two radical intermediates: a 2-methylbenzoyl radical and a stable tert-butyl radical.

This process is foundational to its use as a research probe, as the fate of these radicals provides mechanistic information about the environment in which the reaction is conducted. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-7-6-8-12(11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARFJPJZNKYRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642390 | |

| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-44-8 | |

| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,3,3,3 Tetramethylbutyrophenone

Strategic Approaches to the Butyrophenone (B1668137) Carbon Backbone Construction

The formation of the carbon skeleton of a butyrophenone derivative is a critical step in its synthesis. This typically involves the creation of a carbon-carbon bond between an aromatic ring and a four-carbon acyl group.

A primary and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

For the synthesis of 2',3,3,3'-Tetramethylbutyrophenone, a plausible Friedel-Crafts acylation strategy would involve the reaction of a suitably methylated benzene (B151609) derivative with a pivaloyl derivative. Specifically, the reaction could be envisioned between o-xylene (1,2-dimethylbenzene) and pivaloyl chloride (2,2-dimethylpropanoyl chloride). The Lewis acid catalyst, typically AlCl₃, would activate the pivaloyl chloride to form a resonance-stabilized acylium ion. sigmaaldrich.comkhanacademy.org This electrophile would then be attacked by the electron-rich o-xylene ring to form the desired ketone.

The reaction mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, leading to the generation of the acylium ion electrophile. sigmaaldrich.comyoutube.com The aromatic ring then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final ketone product. youtube.com A stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Table 1: Proposed Friedel-Crafts Acylation for this compound Precursor

| Reactant 1 | Reactant 2 | Catalyst | Product |

| o-Xylene | Pivaloyl chloride | AlCl₃ | 2',3'-Dimethyl-3,3-dimethylbutyrophenone |

This table outlines a hypothetical reaction scheme. The subsequent methylation steps to achieve the final product are discussed in section 2.2.

While Friedel-Crafts acylation is a powerful tool, alternative methods for forming the carbon-carbon bond of the butyrophenone backbone exist. One such approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a methylated bromobenzene could react with a suitable acyl donor. However, the direct reaction of Grignard reagents with acyl chlorides can be difficult to control and may lead to over-addition to form tertiary alcohols.

A more controlled approach involves the use of Weinreb amides (N-methoxy-N-methylamides). These compounds react with organometallic reagents like Grignard or organolithium reagents to form a stable chelated intermediate, which prevents over-addition and cleanly yields the desired ketone upon workup. nih.gov In the context of this compound synthesis, one could prepare the Weinreb amide of pivalic acid and react it with an organometallic reagent derived from a methylated halobenzene.

Other modern methods for the synthesis of aromatic ketones include transition metal-catalyzed cross-coupling reactions. pkusz.edu.cn For example, a palladium-catalyzed coupling of an aromatic boronic acid with an acyl chloride (Suzuki-Miyaura coupling) or an organozinc reagent with an acyl chloride (Negishi coupling) could be employed to construct the butyrophenone skeleton.

Regioselective Introduction of Methyl Groups

Achieving the specific tetra-substitution pattern of this compound requires careful consideration of the regioselectivity of the methylation reactions.

The four methyl groups in this compound are located at the 2' and 3' positions of the aromatic ring and at the 3-position of the butyryl chain. A convergent synthetic strategy would be most efficient.

One approach would be to start with a pre-methylated aromatic compound, such as 1,2,3-trimethylbenzene (hemimellitene). Friedel-Crafts acylation of hemimellitene with pivaloyl chloride would directly install the 3,3-dimethylbutanoyl group onto the methylated ring. The directing effects of the existing methyl groups would influence the position of acylation.

Alternatively, if starting from a less substituted aromatic ring like toluene, a sequence of methylation and acylation steps would be necessary. For example, toluene could be acylated first, and then subsequent methylation of the aromatic ring could be performed. However, controlling the regioselectivity of these methylation steps can be challenging.

The gem-dimethyl group on the butyryl chain is conveniently introduced by using pivaloyl chloride or a related pivaloyl derivative as the acylating agent in the Friedel-Crafts reaction.

The target molecule, this compound, does not possess any chiral centers, as the carbon atom at the 3-position of the butyryl chain is a quaternary center with two identical methyl groups. Therefore, stereochemical control at this position is not a concern for the synthesis of this specific compound.

However, if one of the methyl groups at the 3-position were to be replaced by a different substituent, a chiral center would be created. In such a scenario, stereoselective methods for the synthesis of ketones would be necessary. nih.gov The stereoselective formation of fully substituted ketone enolates can be achieved, which can then be used in reactions to create quaternary carbon stereocenters with high diastereomeric ratios. nih.gov Furthermore, the enantioselective reduction of prochiral ketones using chiral catalysts, such as oxazaborolidines, can produce chiral secondary alcohols with high enantioselectivity, which could then be oxidized to the chiral ketone. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic route. researchgate.netscielo.br For the proposed synthesis of this compound, several parameters can be adjusted.

In the Friedel-Crafts acylation step, the choice of Lewis acid catalyst, solvent, reaction temperature, and reaction time can significantly impact the outcome. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be explored. masterorganicchemistry.comresearchgate.net The solvent can also play a critical role; common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene. The temperature of the reaction needs to be carefully controlled to prevent side reactions.

Table 2: Factors for Optimization in Friedel-Crafts Acylation

| Parameter | Options | Potential Impact |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, solid acids | Activity, selectivity, and catalyst loading |

| Solvent | Dichloromethane, carbon disulfide, nitrobenzene | Reactant solubility, reaction rate, and product isolation |

| Temperature | -20 °C to 100 °C | Reaction rate, side product formation |

| Reaction Time | 1 hour to 24 hours | Conversion of starting material, prevention of product degradation |

For any subsequent methylation steps, the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., sodium hydride, lithium diisopropylamide), and reaction conditions would need to be optimized to achieve the desired regioselectivity and avoid over-methylation. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. nih.gov

Comparative Analysis of Synthetic Routes and Methodological Advancements

The preparation of this compound can be approached through several synthetic strategies, primarily revolving around the formation of the carbon-carbon bond between the aromatic ring and the carbonyl group. The most common methods for synthesizing aromatic ketones are Friedel-Crafts acylation and the use of organometallic reagents such as Grignard or organocuprate reagents. Each of these routes has distinct advantages and disadvantages, particularly when dealing with sterically demanding substrates.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. plymouth.ac.ukkhanacademy.orgmdpi.com This reaction typically involves the treatment of an aromatic compound, in this case, m-xylene, with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, the acylating agent would be pivaloyl chloride (2,2-dimethylpropanoyl chloride).

However, the Friedel-Crafts acylation of xylenes with sterically hindered acyl chlorides like pivaloyl chloride is not straightforward. A significant challenge is the potential for the acylium ion intermediate to undergo decarbonylation, leading to the formation of a stable tert-butyl carbocation. stackexchange.com This carbocation can then act as an electrophile, resulting in Friedel-Crafts alkylation of the aromatic ring to produce tert-butylated xylenes as byproducts, rather than the desired ketone. stackexchange.com The stability of the tert-butyl carbocation makes this decarbonylation process a competing and often favored reaction pathway. stackexchange.com

Studies on the Friedel-Crafts acylation of m-xylene with less hindered acyl chlorides, such as butyryl chloride, have shown that the reaction proceeds to give the corresponding ketone. plymouth.ac.uk However, the increased steric bulk of the pivaloyl group significantly enhances the likelihood of decarbonylation.

Organometallic Routes

To circumvent the issues associated with Friedel-Crafts acylation, organometallic reagents offer a more direct and often higher-yielding approach for the synthesis of hindered ketones.

Grignard Reagents: One potential route involves the reaction of a Grignard reagent derived from a halogenated xylene with pivaloyl chloride. For instance, 2,3-dimethylphenylmagnesium bromide could be reacted with pivaloyl chloride. However, the high reactivity of Grignard reagents can sometimes lead to side reactions.

Organocuprate Reagents: A more refined approach involves the use of organocuprate reagents, which are generally less reactive and more selective than Grignard reagents. The synthesis of tert-butyl phenyl ketone, a structurally related compound, has been successfully achieved by reacting a lithium arylcuprate with an acid chloride. orgsyn.orglookchem.com A similar strategy could be employed for this compound. This would involve the preparation of a lithium di(2,3-dimethylphenyl)cuprate, which is then reacted with pivaloyl chloride. This method is often preferred for the synthesis of hindered ketones as it minimizes side reactions and typically provides good yields. orgsyn.orglookchem.com

Methodological Advancements

Recent advancements in synthetic methodology have focused on developing more efficient and milder conditions for the synthesis of aromatic ketones. For instance, the use of alternative catalysts and reaction media in Friedel-Crafts reactions aims to minimize side reactions and improve yields. However, for highly hindered systems like this compound, organometallic routes, particularly those employing organocuprates, remain the more reliable and predictable strategy.

The choice of synthetic route is ultimately a trade-off between the availability of starting materials, the desired yield, and the tolerance for potential side products. For the specific case of this compound, the inherent challenges of Friedel-Crafts acylation with a bulky acyl group make organometallic routes, especially those utilizing organocuprates, the more promising and synthetically viable option.

Interactive Data Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Reactants | Key Intermediates | Potential Advantages | Potential Disadvantages |

| Friedel-Crafts Acylation | m-Xylene, Pivaloyl Chloride, Lewis Acid (e.g., AlCl₃) | Acylium ion, tert-Butyl carbocation | Readily available starting materials. | Decarbonylation leading to alkylation byproducts, potentially low yields of the desired ketone. stackexchange.com |

| Grignard Reaction | 2,3-Dimethylphenylmagnesium bromide, Pivaloyl Chloride | Grignard adduct | Direct C-C bond formation. | High reactivity can lead to side reactions. |

| Organocuprate Reaction | Lithium di(2,3-dimethylphenyl)cuprate, Pivaloyl Chloride | Organocuprate complex | High selectivity for ketone formation, good for hindered substrates. orgsyn.orglookchem.com | Requires preparation of the organocuprate reagent. |

Mechanistic Investigations of 2 ,3,3,3 Tetramethylbutyrophenone Reactions

Reactivity Profiles of the Carbonyl and Aromatic Moieties

The reactivity of 2',3,3,3'-tetramethylbutyrophenone is primarily dictated by its two main functional groups: the carbonyl group (C=O) and the substituted aromatic (phenyl) ring.

Carbonyl Group Reactivity: The carbonyl group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. byjus.com This polarity makes the carbonyl carbon a prime target for nucleophilic attack. byjus.commasterorganicchemistry.com The general reactivity of the carbonyl group in ketones is influenced by the electronic and steric effects of the attached groups. In this compound, the bulky tert-butyl group and the substituted phenyl ring significantly hinder the approach of nucleophiles to the carbonyl carbon.

Aromatic Moiety Reactivity: The aromatic ring is an electron-rich system susceptible to attack by electrophiles in what are known as electrophilic aromatic substitution (EAS) reactions. xmu.edu.cnmasterorganicchemistry.com The methyl group on the aromatic ring is an activating group and an ortho-, para-director, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.comlibretexts.org However, the steric bulk of the adjacent tetramethylbutyryl group can influence the regioselectivity of these substitutions.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of carbonyl compounds. byjus.commasterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.melibretexts.org

The general mechanism for nucleophilic addition can be summarized in two steps:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the C=O group. This results in a tetrahedral alkoxide intermediate. byjus.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a solvent or an added acid to yield the final alcohol product. byjus.com

In the case of this compound, the rate and equilibrium of nucleophilic addition are significantly impacted by steric hindrance from the tert-butyl group and the ortho-methyl group on the phenyl ring. These bulky groups impede the approach of the nucleophile to the carbonyl carbon.

Table 1: Common Nucleophilic Addition Reactions

| Reaction | Nucleophile | Product Type |

| Hydration | H₂O | Gem-diol (hydrate) libretexts.org |

| Cyanohydrin Formation | CN⁻ | Cyanohydrin byjus.comlibretexts.org |

| Acetal Formation | ROH (alcohols) | Hemiacetal/Acetal byjus.com |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Reduction | H⁻ (from NaBH₄ or LiAlH₄) | Secondary Alcohol |

The formation of cyanohydrins, for instance, involves the addition of a cyanide ion to the carbonyl carbon. byjus.comlibretexts.org While this reaction is common for many ketones, the steric bulk in this compound would be expected to decrease the reaction rate compared to less hindered ketones.

Oxidation Pathways and Mechanisms

The oxidation of ketones like this compound is generally difficult under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

One potential oxidation pathway for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product. For this compound, the competition would be between the migration of the tert-butyl group and the 2'-methylphenyl group. Generally, tertiary alkyl groups have a high migratory aptitude.

Another possible oxidation involves the formation of pinacols and their subsequent oxidative cleavage. For example, the oxidation of tetraarylpinacols to their corresponding diaryl ketones has been studied. nih.gov

Reduction Pathways and Mechanisms

The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism of reduction by metal hydrides involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is a nucleophilic addition of a hydride. The resulting alkoxide is then protonated in a workup step to give the alcohol.

Reaction: C₆H₄(CH₃)C(O)C(CH₃)₃ + [H] → C₆H₄(CH₃)CH(OH)C(CH₃)₃

The stereochemistry of the reduction can be influenced by the steric bulk around the carbonyl group, potentially leading to diastereoselective outcomes if a new stereocenter is formed and another is already present.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). xmu.edu.cnmasterorganicchemistry.com The existing methyl group is an ortho-, para-director. masterorganicchemistry.comlibretexts.org The acyl group (C(O)R) is typically a deactivating group and a meta-director. libretexts.org Therefore, the position of substitution will be determined by the combined directing effects of these two groups.

Table 2: Directing Effects of Substituents

| Substituent | Type | Directing Effect |

| -CH₃ (methyl) | Activating | Ortho, Para |

| -C(O)R (acyl) | Deactivating | Meta |

Given these opposing effects, a mixture of products is likely. However, the steric hindrance from the bulky tetramethylbutyryl group and the ortho-methyl group will play a crucial role in determining the major product. Substitution at the position para to the methyl group and meta to the acyl group would likely be favored to minimize steric clash. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. xmu.edu.cn

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though the deactivating effect of the existing acyl group makes further acylation challenging.

Nucleophilic aromatic substitution (SNAr) on the ring is also a possibility, but typically requires the presence of strong electron-withdrawing groups (like nitro groups) and a good leaving group, which are not present in the parent molecule. nih.gov

Radical Reaction Mechanisms and Pathways

Ketones can undergo photochemical reactions, such as Norrish Type I and Norrish Type II reactions, which proceed through radical intermediates.

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms upon absorption of UV light. For this compound, this could lead to the formation of a 2'-methylbenzoyl radical and a tert-butyl radical, or a 2',3,3,3'-tetramethylbutyryl radical and a phenyl radical.

Norrish Type II Reaction: This involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the alkyl chain. This is followed by cleavage of the α,β-carbon-carbon bond to give an enol and an alkene, or by cyclization to form a cyclobutanol (B46151) derivative. For this compound, a γ-hydrogen is available on the butyl chain, making this pathway possible.

Studies on related compounds like 3,3-dimethylbutanone have explored their reactions with atmospheric radicals like OH and Cl. copernicus.orgcopernicus.org These studies provide a framework for understanding the potential radical-initiated degradation pathways of this compound in various environments.

Influence of Steric Hindrance from Tetramethyl Substitution on Reaction Kinetics and Selectivity

Steric hindrance is a critical factor governing the reactivity of this compound. youtube.com The bulky tert-butyl group and the ortho-methyl group on the phenyl ring create a crowded environment around the carbonyl carbon and the adjacent positions on the aromatic ring.

Effects on Reaction Kinetics:

Nucleophilic Addition: The rate of nucleophilic attack on the carbonyl carbon is significantly reduced due to the steric shielding by the bulky substituents. youtube.com This makes reactions that are facile for less hindered ketones, like acetone, much slower for this compound.

Electrophilic Aromatic Substitution: The approach of an electrophile to the positions ortho to the acyl group is sterically hindered. This will influence the product distribution, favoring substitution at less crowded positions.

Effects on Selectivity:

Regioselectivity in EAS: Steric hindrance will be a major factor in determining the isomer distribution in electrophilic aromatic substitution reactions. Substitution at the less hindered para position relative to the methyl group is expected to be favored over the more crowded ortho positions. youtube.com

Stereoselectivity in Reduction: The reduction of the carbonyl group can lead to the formation of a chiral center. The bulky substituents can direct the approach of the hydride reagent from the less hindered face of the carbonyl group, potentially leading to high stereoselectivity.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is crucial for understanding and predicting chemical reactivity. Computational chemistry provides a powerful toolkit for elucidating the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are often difficult or impossible to observe experimentally. kit.edu For a molecule such as this compound, computational methods can offer profound insights into its reactivity in various chemical transformations. This section details the theoretical approaches used to map out potential energy surfaces and pinpoint the structures and energies of transition states.

At the heart of computational mechanistic studies is the concept of the potential energy surface (PES), a mathematical landscape that relates the energy of a molecular system to its geometry. researchgate.net Stationary points on the PES—minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states—are of primary interest. kit.edu The calculation of these points allows for the determination of activation energies, which are critical for predicting reaction rates. kit.edu

Various quantum chemical methods are employed to explore the PES. The choice of method represents a trade-off between computational cost and accuracy. researchgate.net Density Functional Theory (DFT) methods, such as the popular B3LYP or M06-2X functionals, often provide a good balance for systems of this size. researchgate.net For higher accuracy, especially in the calculation of energy barriers, more sophisticated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) may be used, often in conjunction with larger basis sets like the 6-311+G(d,p) or correlation-consistent basis sets (cc-pVTZ). rsc.orgnih.gov

The process of computationally investigating a reaction mechanism for a compound like this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s) and expected product(s) are optimized to find their lowest energy conformations. This involves finding the minima on the potential energy surface.

Transition State Search: Locating the transition state (TS) is often the most challenging part of the calculation. researchgate.net Methods for finding a TS can be broadly categorized:

Scanning/Interpolation Methods: These methods start with the reactant and product structures. A reaction coordinate (e.g., a bond being formed or broken) is systematically changed, and the energy is minimized at each step to map out a path. The highest point on this path provides an initial guess for the TS. researchgate.net The Nudged Elastic Band (NEB) method is a more advanced technique that optimizes an entire path between reactants and products. kit.edu

Local Methods: If a good initial guess for the TS structure is available, algorithms like the Berny optimization can be used to directly locate the saddle point. youtube.com Methods like Synchronous Transit-Guided Quasi-Newton (STQN), specifically QST2 and QST3 in the Gaussian suite of programs, can locate a TS given the reactant and product structures (QST2) or a guess of the TS structure in addition (QST3). youtube.com

Frequency Calculations: Once a stationary point is located, a frequency calculation is performed. researchgate.net For a structure to be a true minimum (reactant, intermediate, or product), all calculated vibrational frequencies must be real (positive). For a structure to be a first-order saddle point (a transition state), it must have exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the bond that is breaking as the atoms move from the transition state towards the products.

To illustrate the type of data generated from such a study, consider a hypothetical reaction of this compound, such as a Norrish Type II reaction, which is a common photochemical reaction for ketones. The reaction would proceed via an initial hydrogen abstraction to form a biradical intermediate, followed by cyclization or cleavage.

A computational study would calculate the energies of the reactant, the transition state for hydrogen abstraction, the biradical intermediate, and the subsequent transition states for cyclization and cleavage products.

Table 1: Hypothetical Relative Energies for a Norrish Type II Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) (Calculated at ωB97XD/6-311+G(d)) |

| R | This compound (Reactant) | 0.00 |

| TS1 | Transition State for γ-Hydrogen Abstraction | +8.5 |

| INT | 1,4-Biradical Intermediate | +2.1 |

| TS2 | Transition State for Cyclization | +6.3 |

| P1 | Cyclobutanol Product | -15.7 |

| TS3 | Transition State for C-C Cleavage | +7.1 |

| P2 | Acetophenone (B1666503) and 2-Methylpropene (Cleavage Products) | -20.4 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Furthermore, the geometric parameters of the transition states would be analyzed in detail. For the hydrogen abstraction transition state (TS1), a key parameter would be the distance between the carbonyl oxygen and the abstracted hydrogen atom, as well as the C-H bond being broken.

Table 2: Hypothetical Key Geometric Parameters of the γ-Hydrogen Abstraction Transition State (TS1)

| Parameter | Description | Value (Å) |

| r(O···H) | Distance between carbonyl oxygen and transferring hydrogen | 1.45 |

| r(Cγ-H) | Length of the breaking Carbon-Hydrogen bond | 1.38 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Finally, the single imaginary frequency confirms the identity of the transition state.

Table 3: Hypothetical Vibrational Frequency Data for Stationary Points

| Species | Number of Imaginary Frequencies | Value of Imaginary Frequency (cm⁻¹) |

| R | 0 | N/A |

| TS1 | 1 | 1550i |

| INT | 0 | N/A |

| TS2 | 1 | 450i |

| P1 | 0 | N/A |

| TS3 | 1 | 510i |

| P2 | 0 | N/A |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Through these computational techniques, a complete mechanistic picture can be developed, providing insights into reaction feasibility, rates, and selectivity, all without the need for direct experimental observation of the short-lived transition states.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 ,3,3,3 Tetramethylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2',3,3,3'-Tetramethylbutyrophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for a complete and unambiguous assignment of its atomic framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of analogous compounds such as butyrophenone (B1668137) and other substituted aromatic ketones, the expected chemical shifts can be estimated.

The most upfield signal is anticipated for the nine equivalent protons of the tert-butyl group (C(CH₃)₃). These protons are in a saturated, sterically hindered environment, leading to a predicted chemical shift in the range of 1.0-1.3 ppm . This signal would appear as a sharp singlet due to the absence of adjacent protons for spin-spin coupling.

The protons on the aromatic ring will be deshielded due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene (B151609) ring. Their chemical shifts are expected to appear in the aromatic region, typically between 7.2 and 8.0 ppm . The substitution pattern on the aromatic ring, with a methyl group at the 2' position and another at the 3' position, will lead to a complex splitting pattern for the remaining aromatic protons. Specifically, one would expect to see distinct multiplets for the protons at the 4', 5', and 6' positions, with their exact chemical shifts and coupling constants being dependent on their relative positions and the electronic effects of the methyl substituents.

The two methyl groups directly attached to the aromatic ring (at the 2' and 3' positions) are expected to resonate in the range of 2.3-2.6 ppm . These would likely appear as distinct singlets, slightly deshielded compared to typical alkyl protons due to their attachment to the aromatic system.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | 1.0 - 1.3 | Singlet |

| Aromatic CH₃ (2'-position, 3H) | 2.3 - 2.6 | Singlet |

| Aromatic CH₃ (3'-position, 3H) | 2.3 - 2.6 | Singlet |

| Aromatic (H-4', H-5', H-6') | 7.2 - 8.0 | Multiplets |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The carbonyl carbon is the most deshielded and is expected to appear at a characteristic downfield chemical shift, typically in the range of 195-205 ppm for aromatic ketones.

The quaternary carbon of the tert-butyl group is predicted to resonate around 40-50 ppm , while the three equivalent methyl carbons of this group will appear further upfield, likely in the 25-30 ppm range.

The aromatic carbons will exhibit a range of chemical shifts between approximately 125 and 140 ppm . The carbons bearing the methyl substituents (C-2' and C-3') and the carbon attached to the carbonyl group (C-1') will be deshielded relative to the other aromatic carbons. The remaining aromatic carbons (C-4', C-5', and C-6') will have distinct signals based on their electronic environment. The methyl carbons attached to the aromatic ring are expected to have chemical shifts in the range of 20-25 ppm .

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-1' to C-6') | 125 - 140 |

| tert-Butyl (quaternary C) | 40 - 50 |

| tert-Butyl (CH₃) | 25 - 30 |

| Aromatic CH₃ (C-2' and C-3') | 20 - 25 |

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, COSY would be crucial in assigning the aromatic protons by showing correlations between adjacent protons on the ring. For instance, a cross-peak would be expected between the proton at the 4' position and the proton at the 5' position, and between the proton at the 5' position and the proton at the 6' position. The absence of correlations to the methyl and tert-butyl protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This would definitively link the proton signals of the tert-butyl methyls to their corresponding carbon signal, the aromatic methyl protons to their carbons, and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in piecing together the molecular puzzle. Key expected correlations would include:

A correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the carbonyl carbon.

Correlations from the aromatic methyl protons to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons.

Correlations from the aromatic protons to neighboring aromatic carbons and potentially to the carbonyl carbon (a three-bond correlation).

These 2D NMR experiments, when analyzed together, would provide an unambiguous and detailed map of the molecular structure of this compound.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values can then be compared with the expected ranges derived from analogous compounds to lend further confidence to the structural assignment.

Furthermore, computational analysis can provide insights into the conformational preferences of the molecule. For this compound, the dihedral angle between the aromatic ring and the carbonyl group can influence the chemical shifts of the aromatic protons. By calculating the NMR parameters for different conformations and comparing them to expected values, it is possible to infer the most likely solution-state conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. For aromatic ketones, this absorption is typically strong in the IR spectrum and gives rise to a distinct peak in the Raman spectrum.

Infrared (IR) Spectroscopy : The C=O stretching frequency in aromatic ketones is generally observed in the range of 1685-1665 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated ketones (which typically appear around 1715 cm⁻¹). The presence of electron-donating methyl groups on the aromatic ring may slightly lower this frequency further.

Raman Spectroscopy : The carbonyl stretch is also Raman active and would be expected in a similar region as in the IR spectrum. Raman spectroscopy can provide complementary information, particularly regarding the non-polar parts of the molecule. For instance, the symmetric vibrations of the benzene ring and the C-C skeletal vibrations of the tert-butyl group would be expected to give rise to characteristic Raman signals.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | IR | 1685 - 1665 | Strong |

| Carbonyl (C=O) | Raman | 1685 - 1665 | Medium-Strong |

| Aromatic C=C | IR/Raman | ~1600, ~1450 | Medium-Weak |

| C-H (sp³) | IR/Raman | 2970 - 2870 | Strong |

| C-H (aromatic) | IR/Raman | 3100 - 3000 | Medium-Weak |

Aromatic Ring Vibrations and Substitution Patterns

The infrared (IR) spectrum of this compound offers significant insights into its molecular architecture, particularly concerning the aromatic ring and its substitution pattern. Aromatic compounds are characterized by a series of distinctive absorption bands. thieme-connect.de

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz For this compound, the presence of the aromatic ring is confirmed by peaks in this region. udel.edu Additionally, C-C stretching vibrations within the aromatic ring give rise to two or three bands in the 1600-1500 cm⁻¹ range, which are valuable for identification. thieme-connect.delibretexts.org

The substitution pattern on the benzene ring can often be determined by analyzing the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region of the IR spectrum. vscht.czpressbooks.pub The number and position of these bands are dependent on the number of adjacent hydrogen atoms on the ring. thieme-connect.de For a 1',2'-disubstituted (ortho) aromatic ring, a characteristic strong band is typically observed between 770 and 735 cm⁻¹. libretexts.org The weak overtone and combination bands that appear in the 2000-1600 cm⁻¹ region can also provide confirmatory evidence for the substitution pattern. udel.eduspectra-analysis.com

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of C-H bonds on the aromatic ring. vscht.cz |

| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | Characteristic of carbon-carbon stretching within the aromatic ring. libretexts.org |

| C-H Out-of-Plane Bending | 900-675 | Helps determine the substitution pattern of the benzene ring. pressbooks.pub |

| Overtone/Combination Bands | 2000-1665 | Weak bands that can further confirm the aromatic substitution pattern. vscht.cz |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. Aromatic compounds, due to their conjugated π-electron systems, typically exhibit characteristic absorption bands. libretexts.org Generally, aromatic rings show a fairly intense absorption near 205 nm and a less intense series of bands in the 255 to 275 nm range. libretexts.org

Chromophoric Properties of the Butyrophenone Moiety

The butyrophenone moiety in this compound contains a carbonyl group (C=O) conjugated with the phenyl ring, which acts as a chromophore. This conjugation influences the electronic transitions observed in the UV-Vis spectrum.

The UV-Vis spectrum of butyrophenone and its derivatives typically displays two main absorption bands. wikipedia.org The more intense band, occurring at shorter wavelengths, is attributed to a π → π* transition of the conjugated system. The less intense band, found at longer wavelengths, corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com For ketones and aldehydes, this n → π* transition commonly results in a weak absorbance in the 270-300 nm region. masterorganicchemistry.com For instance, some butyrophenone derivatives like haloperidol (B65202) show a maximum absorption (λmax) around 248 nm. researchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Intensity |

|---|---|---|

| π → π | ~240-250 | Strong |

| n → π | ~270-300 | Weak |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov In electron ionization (EI) mass spectrometry, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk

The molecular ion peak for this compound would confirm its molecular weight. Due to the stable aromatic ring, the molecular ion peak is expected to be reasonably strong. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. For ketones, a common fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon atom. youtube.comlibretexts.org In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage between the carbonyl group and the tert-butyl group, resulting in a [M - 57]⁺ fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105, and a tert-butyl radical. The benzoyl cation is resonance-stabilized and often a prominent peak in the mass spectra of alkyl phenyl ketones. nih.gov

Cleavage between the carbonyl group and the tolyl group, leading to a [M - 91]⁺ fragment.

Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond. youtube.com This rearrangement results in the loss of a neutral alkene molecule.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 175 | [M - CH₃]⁺ | Loss of a methyl group |

| 133 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical via α-cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from α-cleavage |

| 91 | [C₇H₇]⁺ | Tolyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Computational and Theoretical Studies of 2 ,3,3,3 Tetramethylbutyrophenone

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bartleby.com These different arrangements are known as conformers, and they generally have different potential energies. Mapping the energy landscape as a function of key dihedral angles allows for the identification of stable conformers (energy minima) and the transition states between them (energy maxima). bartleby.comchegg.com

For 2',3,3,3'-Tetramethylbutyrophenone, the key dihedral angles to consider would be the one describing the rotation of the tert-butyl group relative to the carbonyl group, and the one describing the orientation of the entire butyrophenone (B1668137) side chain with respect to the tolyl ring. The steric bulk of the tert-butyl group and the methyl group on the aromatic ring will significantly influence the conformational preferences.

A conformational analysis of the related molecule, 2,2,3,3-tetramethylbutane, reveals significant steric hindrance between the tert-butyl groups, leading to a high rotational barrier. chegg.com Similarly, for this compound, significant steric interactions would be expected between the tert-butyl group and the carbonyl oxygen, as well as between the carbonyl group and the ortho-methyl group on the tolyl ring. The most stable conformer would likely adopt a geometry that minimizes these steric clashes. A potential energy surface scan, where the energy is calculated for a range of dihedral angles, would be the computational method of choice for this analysis.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Staggered (anti-periplanar) | ~180° | 0.0 (most stable) |

| Eclipsed | ~120° | 3.0 - 5.0 |

| Staggered (gauche) | ~60° | 1.0 - 2.0 |

| Fully Eclipsed | 0° | > 8.0 (least stable) |

Note: This table is illustrative and based on general principles of conformational analysis and data for sterically hindered ketones. The exact energy values would require specific calculations.

Analysis of Substituent Effects on Chemical Reactivity and Molecular Stability

The presence of substituent groups on the aromatic ring and the acyl chain of this compound has a profound impact on its chemical reactivity and molecular stability. The 2'-methyl group on the tolyl ring is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the methyl group.

Conversely, the butyryl group (-CO-C(CH₃)₃) is an electron-withdrawing group (EWG) due to the electronegativity of the carbonyl oxygen and its ability to participate in resonance. EWGs deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position. In this compound, the directing effects of the activating methyl group and the deactivating butyryl group would be in competition, influencing the regioselectivity of any potential aromatic substitution reactions. Computational methods can quantify these effects by calculating electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, and by modeling the transition states of reaction pathways.

Molecular Modeling and Dynamics Simulations to Understand Dynamic Behavior

Molecular modeling encompasses a wide range of computational techniques to represent and simulate the behavior of molecules. chegg.com Molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecular systems. rsc.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular vibrations, and interactions with the environment over time. researchgate.net

For this compound, an MD simulation could be performed to explore its conformational space in a solvent, providing a more realistic picture of its dynamic behavior than static calculations in a vacuum. Such simulations would reveal the accessible conformations at a given temperature and the timescales of transitions between them. This information is valuable for understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules. While no specific MD studies on this compound are available, the methodology has been applied to study the dynamics of methyl group rotations and other intramolecular motions in similar molecules. rsc.orgnih.gov

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data. nih.govnih.gov

For this compound, DFT and time-dependent DFT (TD-DFT) calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a reasonable degree of accuracy, aiding in the assignment of experimental spectra.

IR Spectroscopy: The calculation of vibrational frequencies through a frequency analysis at the optimized geometry allows for the prediction of the IR spectrum. The predicted frequencies and their corresponding intensities can be compared with an experimental IR spectrum to identify characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: TD-DFT calculations are used to investigate the electronic excited states of a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. nih.gov For an aromatic ketone like this compound, one would expect to see π → π* and n → π* transitions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 200 - 210 ppm |

| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm |

| IR | Carbonyl Stretch (C=O) | 1680 - 1700 cm⁻¹ |

| UV-Vis | n → π* transition (λmax) | 300 - 330 nm |

| UV-Vis | π → π* transition (λmax) | 240 - 260 nm |

Note: These are typical ranges for the spectroscopic features of aromatic ketones and serve as illustrative examples. Actual values would require specific calculations and experimental verification.

Advanced Applications and Future Directions in Organic Chemistry Research

Role as a Precursor in the Synthesis of More Complex Organic Molecules

While not a widely utilized starting material for complex natural product synthesis due to its specialized structure, 2',3,3,3'-Tetramethylbutyrophenone holds potential as a precursor for the synthesis of unique and sterically congested molecular architectures. Its primary utility in this context lies in photochemical reactions, specifically the Norrish Type II reaction. wikipedia.orgchemistnotes.com

Upon photochemical excitation, the carbonyl group can abstract a hydrogen atom from the γ-carbon of the butyl chain, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgchemistnotes.com This biradical can then undergo two principal reaction pathways: fragmentation or cyclization.

Fragmentation: This pathway results in the cleavage of the bond between the α- and β-carbons, yielding acetophenone (B1666503) and 2,2-dimethylpropene.

Cyclization (Yang Cyclization): Intramolecular combination of the radical centers in the 1,4-biradical leads to the formation of a cyclobutanol (B46151) derivative, specifically 1-phenyl-2,2,3,3-tetramethylcyclobutanol. wikipedia.org

The formation of this highly substituted cyclobutanol is of synthetic interest as cyclobutane (B1203170) motifs are important structural units in various bioactive molecules. researchgate.net The rigid, three-dimensional scaffold of the cyclobutane ring can serve as a bioisostere for other chemical groups in medicinal chemistry. youtube.com The resulting cyclobutanol, with its sterically demanding substituents, can be a starting point for synthesizing other complex molecules where spatial crowding is a desired feature.

Below is a table summarizing the potential products from the Norrish Type II reaction of this compound:

| Precursor Compound | Reaction Type | Potential Products | Key Structural Features of Products |

| This compound | Norrish Type II Fragmentation | Acetophenone, 2,2-Dimethylpropene | Aromatic ketone, branched alkene |

| This compound | Norrish Type II Cyclization (Yang Cyclization) | 1-phenyl-2,2,3,3-tetramethylcyclobutanol | Highly substituted cyclobutanol |

Exploration in the Development of Novel Catalytic Systems and Reaction Methodologies

The highly congested nature of this compound makes it a challenging substrate for many chemical transformations. This characteristic, however, renders it a valuable tool for the development and evaluation of novel catalytic systems and reaction methodologies designed to overcome steric hindrance. wikipedia.org

For instance, new catalysts designed for reactions such as reductions, additions, or C-H functionalizations can be tested on this compound to probe the limits of their efficacy. A catalyst that can efficiently transform this compound would likely be applicable to a wide range of other sterically demanding substrates. The development of catalytic methods for the deaminative functionalization of sterically hindered primary amines highlights the ongoing interest in reactions involving congested molecular environments. nih.gov

Furthermore, the study of its photochemical reactions under various conditions (e.g., in the presence of different sensitizers or in confined media) can contribute to the development of new photochemical methodologies with enhanced selectivity.

Fundamental Studies of Steric Effects on Chemical Processes and Reactivity in Highly Congested Systems

The term "steric effects" refers to the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. wikipedia.org this compound, with its bulky tert-butyl group adjacent to the carbonyl and a methyl group on the aromatic ring, is an exemplary model for studying these effects.

The steric hindrance in this molecule influences several aspects of its reactivity:

Reaction Rates: The bulky substituents can physically block the approach of reagents to the reactive carbonyl center, thereby slowing down reaction rates compared to less hindered ketones.

Conformational Preferences: The steric strain between the substituents influences the preferred conformation of the molecule, which in turn can affect its reactivity, particularly in intramolecular reactions like the Norrish Type II process.

Product Distributions: In reactions with multiple possible outcomes, steric effects can dictate the major product. For example, in the Norrish Type II reaction, the ratio of fragmentation to cyclization products can be influenced by the steric interactions in the transition states leading to each product. Studies on methyl-substituted butyrophenones have shown that substituents can affect the behavior of the 1,4-biradical intermediate. northwestern.edu

The quantitative study of these effects in a well-defined system like this compound provides valuable data for computational models that aim to predict chemical reactivity.

Development of Structure-Reactivity Relationships within the Butyrophenone (B1668137) Family and its Derivatives

By systematically comparing the chemical behavior of this compound with other butyrophenone derivatives, researchers can establish clear structure-reactivity relationships. These relationships are crucial for understanding how modifications to a molecule's structure influence its chemical properties.

For example, comparing the photochemical quantum yields and product ratios of this compound with those of butyrophenone, valerophenone, and other methyl-substituted analogs allows for a quantitative assessment of the impact of methyl group substitution at various positions. northwestern.edu Studies on the photochemistry of methyl-substituted butyrophenones have indicated that the reactivity of the aromatic carbonyl triplet state towards γ-hydrogen abstraction is primarily influenced by substitution at the γ-position. northwestern.edu

This systematic approach helps in building predictive models for the behavior of other, more complex molecules containing the butyrophenone scaffold. The influence of methyl groups on the photophysics and photochemistry of other molecular systems has also been shown to be dramatic, affecting reaction pathways and product formation due to steric effects. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.